![molecular formula C16H13N5O3S B2631108 2-[[2-(1-苯基四唑-5-基)硫代乙酰基]氨基]苯甲酸 CAS No. 446852-23-9](/img/structure/B2631108.png)

2-[[2-(1-苯基四唑-5-基)硫代乙酰基]氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

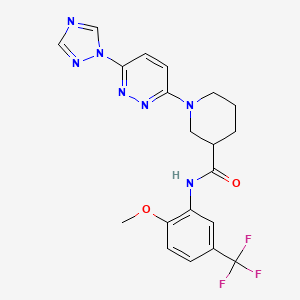

“2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic Acid” is a chemical compound with the molecular formula C16H13N5O3S and a molecular weight of 355.37. It is related to a series of compounds that have been synthesized and screened for their antibacterial, anticancer, and anti-TB activities .

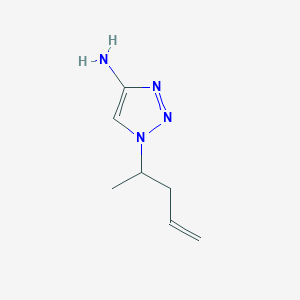

Molecular Structure Analysis

The molecular structure of these compounds involves the presence of a tetrazole moiety, which is a bioisostere of the carboxylic acid group . This can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .科学研究应用

电化学性质和还原机理

- 偶氮键的电化学裂解:与 2-[[2-(1-苯基四唑-5-基)硫代乙酰基]氨基]苯甲酸 结构相似的化合物的电化学还原已被研究,例如 2-羟基-5-磺基苯偶氮苯甲酸。这些化合物表现出显着的电化学行为变化,这取决于磺基取代基相对于偶氮桥的位置和溶液的 pH 值。这项研究有助于理解导致 5-氨基水杨酸和磺胺酸等产物的还原机理 (Mandić, Nigović, & Šimunić, 2004)。

抗肿瘤活性

- 不对称双(s-三唑席夫碱):涉及具有类似硫代乙酰酸结构的化合物的研究表明,对各种细胞系具有抗肿瘤活性。发现这些化合物的衍生物,例如双-s-三唑硫代乙酰酸单席夫碱,具有显着的体外抗肿瘤活性,突出了相关化合物在癌症研究中的潜力 (Hu, Hou, Xie, & Huang, 2008)。

抗菌和溶血剂

- 抗菌和溶血特性:对类似化合物(如 2-{(5-苯基-1,3,4-恶二唑-2-基)硫代}乙酰胺)的 N-取代衍生物的研究已证明具有抗菌和溶血活性。发现这些化合物对多种微生物具有活性,为其在抗菌疗法中的潜在应用提供了见解 (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016)。

药物代谢

- 抗抑郁药的代谢途径:已研究含有类似苯基硫代结构的新型抗抑郁药(如 Lu AA21004)的氧化代谢。这项研究提供了对参与这些化合物代谢的酶的见解,有助于理解类似化合物如何在人体中被处理 (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012)。

衍生物的抗菌特性

- 具有抗菌活性的衍生物:已合成苯甲酸衍生物,包括与本化合物具有结构相似性的衍生物,并已显示出对各种细菌和真菌具有显着的抗菌活性。这表明基于类似化学结构开发新的抗菌剂的潜力 (El-Meguid, 2014)。

作用机制

Target of Action

Tetrazoles, a key structural component of this compound, are known to have diverse biological applications and can act as nonclassical bioisosteres of carboxylic acids .

Mode of Action

Tetrazoles, which are part of this compound, are known to interact with their targets through electrostatic interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions, which are part of this compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Compounds containing tetrazole structures have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

生化分析

Biochemical Properties

2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. The tetrazole ring in this compound can mimic the carboxylic acid group, allowing it to participate in enzyme binding and inhibition. It interacts with enzymes such as angiotensin-converting enzyme (ACE) and various proteases, inhibiting their activity and thus affecting biochemical pathways. The compound’s ability to form stable complexes with metal ions also enhances its biochemical utility .

Cellular Effects

2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins. Additionally, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and flux .

Molecular Mechanism

The molecular mechanism of 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid involves its binding interactions with biomolecules. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to enzyme active sites. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. The compound also affects gene expression by binding to transcription factors, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid vary with dosage in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects .

Metabolic Pathways

2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its metabolism and clearance from the body. The compound can also affect the levels of various metabolites by inhibiting key enzymes in metabolic pathways, leading to changes in metabolic flux .

Transport and Distribution

Within cells and tissues, 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, affecting its overall distribution and localization .

Subcellular Localization

The subcellular localization of 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects. Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its activity and function .

属性

IUPAC Name |

2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c22-14(17-13-9-5-4-8-12(13)15(23)24)10-25-16-18-19-20-21(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXYMWVFNCKOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2631026.png)

![(Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide](/img/structure/B2631031.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2631034.png)

![N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2631040.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2631044.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2631045.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631047.png)

![4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine](/img/structure/B2631048.png)